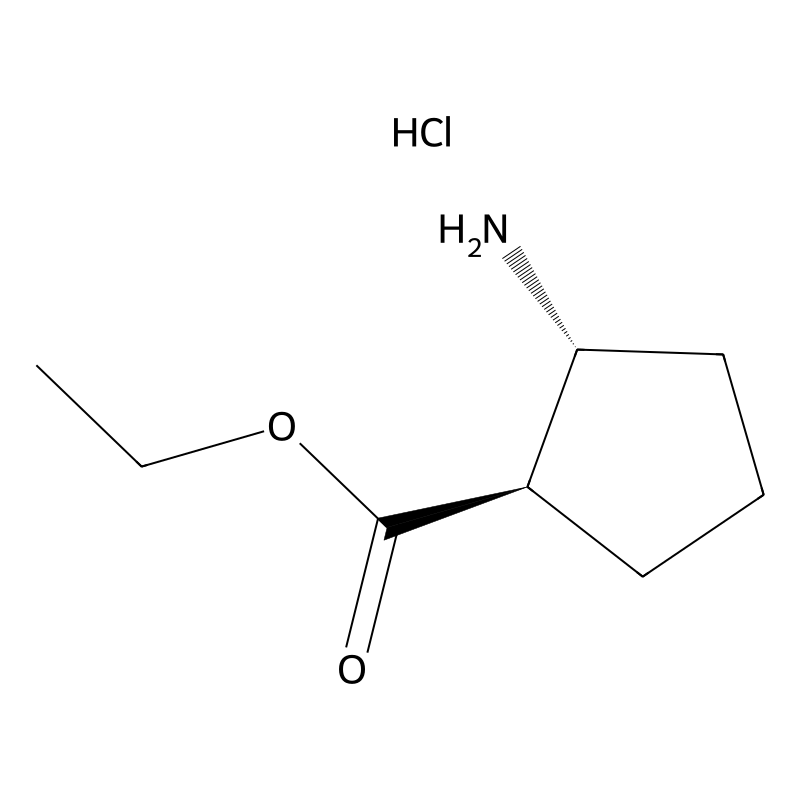

(1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride is a chiral compound characterized by a cyclopentane ring with an amino group and a carboxylate ester. Its specific stereochemistry, indicated by the (1R,2R) configuration, suggests that it has unique spatial properties that could influence its biological interactions and pharmacological effects. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for pharmaceutical applications.

- Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Transamination: The amino group can participate in transamination reactions, where it can transfer its amine group to a keto acid, forming a new amino acid.

- Decarboxylation: Under certain conditions, the carboxylic acid group may lose carbon dioxide, potentially leading to the formation of an amine derivative.

These reactions are facilitated by enzymes in biological systems, highlighting the compound's potential role in metabolic pathways.

(1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride exhibits several biological activities:

- Antimicrobial Properties: Some studies suggest that compounds with similar structures may show antimicrobial activity due to their ability to interact with bacterial membranes.

- Neuropharmacological Effects: The presence of an amino group suggests potential interactions with neurotransmitter systems, possibly influencing mood or cognitive functions.

- Antioxidant Activity: Compounds with similar frameworks have demonstrated antioxidant properties, which may be beneficial in protecting cells from oxidative stress.

The biological activity is often dose-dependent and influenced by the compound's pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties .

Several synthetic routes can be employed to produce (1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride:

- Starting from Cyclopentanone:

- Cyclopentanone can undergo a series of reactions including reduction and amination to introduce the amino group.

- The resulting amine can then be esterified with ethyl chloroformate to yield the desired ester.

- Chiral Pool Synthesis:

- Utilizing naturally occurring chiral compounds as starting materials can simplify the synthesis while ensuring stereochemical purity.

- Enzymatic methods may also be employed for stereoselective transformations.

- Asymmetric Synthesis:

- Asymmetric catalysis techniques can be used to create the chiral centers selectively, enhancing yields of the desired stereoisomer.

Each method varies in complexity and efficiency, depending on available resources and desired purity levels.

(1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride has potential applications in various fields:

- Pharmaceutical Development: As a candidate for drug development targeting neurological disorders or infections due to its biological activity.

- Research Tool: Useful in biochemical studies exploring amino acid metabolism or neuropharmacology.

- Chemical Intermediates: Can serve as a precursor for synthesizing more complex molecules in medicinal chemistry.

Studies focusing on interaction profiles of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride reveal insights into its pharmacodynamics:

- Binding Affinity: Investigations into how well this compound binds to specific receptors or enzymes can elucidate its therapeutic potential.

- In Vivo Studies: Animal models may help assess its efficacy and safety profile before human trials.

- Computational Modeling: Quantitative structure-activity relationship (QSAR) models can predict interactions based on chemical structure .

Several compounds share structural similarities with (1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| (1S,2S)-ethyl 2-aminocyclopentanecarboxylate | Chiral Ester | Antimicrobial | Different stereochemistry affecting activity |

| Ethyl 2-aminoacetate | Simple Amine Ester | Antioxidant | Simpler structure; less steric hindrance |

| Cyclopentylamine | Non-Ester Amine | Neuroactive | Lacks carboxylic functionality |

| (S)-proline | Amino Acid | Neuroprotective | Natural amino acid; different ring structure |

The unique stereochemistry of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride may confer specific biological activities not present in these other compounds. Its cyclic structure combined with an amino group positions it uniquely for targeted interactions within biological systems.

The compound (1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride is a stereochemically defined cyclic β-amino acid derivative. Its systematic IUPAC name is ethyl (1R,2R)-2-aminocyclopentane-1-carboxylate hydrochloride. Common synonyms include trans-ethyl 2-aminocyclopentanecarboxylate hydrochloride and rel-(1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride.

Molecular Formula: C₈H₁₆ClNO₂

Molecular Weight: 193.67 g/mol.

Structural Features:

- A cyclopentane ring substituted with an amino group (-NH₂) at C2 and an ethyl ester (-COOCH₂CH₃) at C1.

- A hydrochloride salt form, enhancing solubility and crystallinity.

- Absolute stereochemistry: (1R,2R) configuration, confirmed by X-ray crystallography and chiral resolution techniques.

Key Spectral Data:

- IR: N-H stretch (3300–3100 cm⁻¹), C=O ester (1720 cm⁻¹), and C-N stretch (1250 cm⁻¹).

- ¹H NMR: Cyclopentane protons appear as multiplet signals (δ 1.5–2.5 ppm), ethyl ester quartet (δ 4.1 ppm), and NH₂ broad signal (δ 3.2 ppm).

Historical Context and Discovery

The compound emerged from efforts to synthesize enantiopure 2-aminocyclopentanecarboxylic acid (ACPC) derivatives for peptide foldamer research. Early methodologies, such as reductive amination of 2-oxocyclopentanecarboxylate esters with chiral amines (e.g., α-phenylethylamine), enabled stereoselective access to (1R,2R) and (1S,2S) configurations.

Key Milestones:

- 1998: Identification of cyclic β-amino acids like cispentacin [(1R,2S)-ACPC] as antifungal agents spurred interest in stereochemical variations.

- 2020s: Scalable syntheses of all four ACPC stereoisomers using crystallization-based resolutions and NMR-guided purity assessments.

- 2025: Application in RaPID (Random non-standard Peptide Integration Discovery) systems for designing helical peptides targeting intracellular proteins.

Significance in Cyclic β-Amino Acid Chemistry

Cyclic β-amino acids, such as this compound, exhibit unique conformational rigidity, making them valuable in peptide engineering:

Structural Advantages:

- Enhanced Proteolytic Stability: The cyclopentane ring restricts backbone flexibility, reducing enzymatic degradation.

- Helical Induction: Incorporation into peptides promotes stable 12/10-helix formation, critical for mimicking protein-protein interactions.

- Stereochemical Diversity: The (1R,2R) configuration offers distinct spatial arrangements compared to cis isomers (e.g., 1R,2S), enabling tailored bioactivity.

Applications:

- Antifungal Agents: Derivatives inhibit Candida albicans by interfering with amino acid uptake.

- Peptide Foldamers: Serve as building blocks for de novo-designed therapeutics targeting intracellular proteins (e.g., SARS-CoV-2 Mpro).

Relationship to 2-Aminocyclopentanecarboxylic Acid (ACPC)

(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate hydrochloride is the ethyl ester hydrochloride salt of ACPC. Key distinctions include:

| Property | ACPC (Free Acid) | Ethyl Ester Hydrochloride |

|---|---|---|

| Solubility | Low in organic solvents | High in water and polar solvents |

| Synthesis Handling | Requires acidic hydrolysis | Stable crystalline intermediate |

| Applications | Peptide synthesis | Drug precursor, chiral resolving agent |

Stereochemical Comparisons:

- trans-(1R,2R) vs. cis-(1R,2S): The trans configuration exhibits superior helical induction in peptides, while cis isomers are prone to epimerization under basic conditions.

- Biological Activity: trans-ACPC derivatives show higher affinity for opioid receptors compared to cis analogs.

Synthetic Pathways:

- Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate + (R)-α-phenylethylamine → Diastereomeric salt → Hydrogenolysis → (1R,2R)-ester.

- Enzymatic Resolution: Lipase-mediated hydrolysis of racemic mixtures to isolate (1R,2R) enantiomer.

Tables

Table 1: Stereoisomers of ACPC Derivatives

| Stereoisomer | Molecular Formula | Key Applications |

|---|---|---|

| (1R,2R)-Ethyl ester HCl | C₈H₁₆ClNO₂ | Peptide foldamers, antifungals |

| (1S,2S)-Ethyl ester HCl | C₈H₁₆ClNO₂ | Catalytic peptide design |

| (1R,2S)-ACPC (cispentacin) | C₆H₁₁NO₂ | Antifungal therapy |

Table 2: Synthesis Methods for (1R,2R)-Isomer

| Method | Yield (%) | Purity (ee%) | Reference |

|---|---|---|---|

| Reductive Amination | 78 | >99 | |

| Enzymatic Resolution | 65 | 98 | |

| Chiral Auxiliary Approach | 82 | >99 |

The compound (1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride has the molecular formula C₈H₁₆ClNO₂ with a molecular weight of 193.67 g/mol [1] [2]. This molecular weight represents the hydrochloride salt form of the base compound, which has the molecular formula C₈H₁₅NO₂ (157.21 g/mol for the free base) [3] [4]. The hydrochloride salt formation increases the molecular weight by 36.46 g/mol due to the addition of hydrogen chloride.

The compound is assigned CAS number 2305202-68-8 [1] and exists as a crystalline solid at room temperature [1]. The stereochemistry is explicitly defined by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents around the cyclopentane ring carbons at positions 1 and 2. The SMILES notation O=C([C@H]1C@HCCC1)OCC.[H]Cl clearly illustrates the stereochemical arrangement and the presence of the hydrochloride salt [1].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₆ClNO₂ | [1] [2] |

| Molecular Weight | 193.67 g/mol | [1] [2] |

| CAS Number | 2305202-68-8 | [1] |

| Physical Form | Crystalline solid | [1] |

| SMILES | O=C([C@H]1C@HCCC1)OCC.[H]Cl | [1] |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N)

¹H Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride exhibits characteristic resonances consistent with its molecular structure. Based on analogous compounds and general spectroscopic principles, the spectrum displays typical aliphatic proton patterns for the cyclopentane ring system and ethyl ester functionality [5] [6] [7].

The ethyl ester moiety produces a characteristic triplet-quartet pattern, with the methyl protons appearing as a triplet at approximately δ 1.2-1.4 ppm and the methylene protons as a quartet at δ 4.1-4.3 ppm [5]. The cyclopentane ring protons appear in the aliphatic region between δ 2.0-4.0 ppm, with the proton adjacent to the amino group typically appearing more downfield due to the electron-withdrawing effect of the protonated amino group in the hydrochloride salt form [6] [7].

¹³C Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed structural information about the carbon framework. The carbonyl carbon of the ester group appears in the characteristic range of 170-185 ppm, which is typical for ester carbonyls [8] [9] [10]. The ethyl ester carbons show distinct resonances, with the methylene carbon (OCH₂) appearing at approximately δ 62 ppm and the methyl carbon (CH₃) at δ 14 ppm [8].

The cyclopentane ring carbons appear in the aliphatic region between δ 20-60 ppm, with the carbon bearing the amino group and the carbon bearing the carboxylate group showing characteristic chemical shifts in the range of δ 45-55 ppm due to their attachment to electron-withdrawing groups [9] [10]. The remaining ring carbons appear in the typical alkyl range of δ 20-30 ppm.

¹⁵N Nuclear Magnetic Resonance Spectroscopy

¹⁵N Nuclear Magnetic Resonance spectroscopy provides valuable information about the nitrogen environment in the molecule. The amino nitrogen in (1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride is expected to appear in the range of δ -330 to -350 ppm relative to ammonium nitrate as the external standard [11] [12] [13].

The chemical shift of the amino nitrogen is significantly influenced by the protonation state and the local electronic environment. In the hydrochloride salt form, the protonated amino group (NH₃⁺) exhibits a characteristic chemical shift that differs from the free amine due to the altered electronic environment [11]. The broad chemical shift dispersion of ¹⁵N nuclei (~900 ppm range) provides excellent resolution for differentiating nitrogen environments [11].

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that correspond to the functional groups present in (1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride. The most prominent features include the carbonyl stretch, carbon-oxygen stretches, and amino group vibrations [14] [15].

The ester carbonyl group produces a strong absorption band in the range of 1700-1750 cm⁻¹, which is characteristic of saturated aliphatic esters [14]. This absorption occurs due to the stretching vibration of the C=O bond and follows the established "Rule of Three" for ester identification, where esters exhibit three intense peaks corresponding to C=O and two C-O stretches [14].

The two distinct C-O stretching vibrations appear at approximately 1200 cm⁻¹ and 1100 cm⁻¹, representing the asymmetric and symmetric stretches of the ester linkage [14]. The higher frequency band corresponds to the C-C-O stretch, while the lower frequency band corresponds to the O-C-C stretch of the ethyl group [14].

The amino group in the hydrochloride salt form exhibits characteristic N-H stretching vibrations in the range of 3200-3400 cm⁻¹, which appear as broad bands due to the protonated state of the amino group [15]. Additional fingerprint region absorptions provide further structural confirmation, though specific values for this compound have not been extensively documented in the literature.

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and structural information through fragmentation patterns. The molecular ion peak appears at m/z 193.67, corresponding to the molecular weight of the hydrochloride salt [16] [17].

The fragmentation pattern typically shows the loss of hydrogen chloride as a neutral species, producing a base peak at m/z 157 corresponding to [M-HCl]⁺ [16] [17]. Additional characteristic fragments include the loss of ammonia to give m/z 176 [M-NH₃]⁺, and ester-related fragmentations that provide structural confirmation [17].

The mass spectrometric behavior of related aminocyclopentanecarboxylate compounds demonstrates consistent fragmentation patterns, with the cyclopentane ring system showing characteristic stability under electron impact conditions [16]. The presence of the amino group provides additional fragmentation pathways that can be used for structural elucidation and compound identification.

Solubility Profile and Solution Behavior

The solubility characteristics of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride are significantly influenced by its salt form. The compound exhibits good solubility in water due to the ionic nature of the hydrochloride salt [18] [19] [20]. This enhanced water solubility compared to the free base form makes it suitable for pharmaceutical applications where aqueous formulations are preferred.

The hydrochloride salt formation dramatically improves the compound's solubility profile compared to the free base, which would be expected to have limited water solubility due to its predominantly hydrophobic cyclopentane ring structure [21] [20]. The compound is described as "soluble in water" in multiple commercial sources, indicating practical solubility for most applications [18] [19].

In organic solvents, the compound shows solubility in polar protic solvents such as ethanol and methanol, as well as in polar aprotic solvents like dimethyl sulfoxide [22]. The solubility in various solvents makes it versatile for different synthetic applications and formulation requirements.

The solution behavior is characterized by the compound's ability to exist in equilibrium between the protonated and deprotonated forms, depending on the pH of the solution. This pH-dependent behavior is typical for amino acid derivatives and affects both the solubility and the chemical reactivity of the compound [20].

Thermal Properties and Stability

The thermal properties of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride indicate stability under normal storage and handling conditions. The compound is described as "stable under normal conditions" but subject to thermal decomposition at elevated temperatures [15] [23].

According to safety data sheets, the compound should be stored at 2-8°C under an inert atmosphere to maintain stability [1]. The storage conditions suggest that the compound may be sensitive to moisture and atmospheric conditions, which is consistent with the behavior of many amino acid ester hydrochlorides.

Thermal decomposition occurs when the compound is subjected to excessive heat, leading to the formation of hazardous decomposition products including nitrogen oxides (NOₓ), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas (HCl) [15]. These decomposition products are consistent with the molecular structure and indicate that thermal stress leads to the breakdown of both the organic framework and the hydrochloride salt.

The thermal stability profile suggests that the compound can be safely handled and processed at moderate temperatures typically encountered in pharmaceutical and chemical synthesis applications, but requires careful temperature control during processing to prevent decomposition [24].

Chemical Reactivity Patterns

Reactivity of the Amino Group

The amino group in (1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride exhibits typical nucleophilic reactivity patterns characteristic of primary amines. The presence of the hydrochloride salt initially protects the amino group from unwanted reactions during storage and handling, but the free amine can be liberated under basic conditions [26].

The amino group readily undergoes acylation reactions with acyl chlorides, anhydrides, and activated esters to form amides. This reactivity is fundamental to the compound's utility as a building block in peptide synthesis and pharmaceutical chemistry . The nucleophilic character of the amino group also enables alkylation reactions with alkyl halides and other electrophiles, though these reactions require careful control to prevent over-alkylation.

Reductive amination reactions represent another important class of transformations, where the amino group can react with aldehydes and ketones in the presence of reducing agents to form secondary amines [6]. This reactivity pattern is particularly valuable for the synthesis of complex amino acid derivatives and pharmaceutical intermediates.

The stereochemical configuration of the amino group influences its reactivity and selectivity in various transformations. The (1R,2R) configuration provides a specific spatial arrangement that can lead to stereoselective reactions, making it valuable for asymmetric synthesis applications .

Reactivity of the Ester Functionality

The ester functionality in (1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride undergoes characteristic nucleophilic acyl substitution reactions. The most important of these is hydrolysis, which can proceed under both acidic and basic conditions to yield the corresponding carboxylic acid and ethanol [26] [27] [28].

Acid-Catalyzed Hydrolysis

Under acidic conditions, the ester hydrolysis mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water [26] [27] [29]. The mechanism proceeds through a tetrahedral intermediate, followed by elimination of ethanol to yield the carboxylic acid [30]. This reaction is reversible and represents the reverse of Fischer esterification.

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis, also known as saponification, involves direct nucleophilic attack by hydroxide ion on the carbonyl carbon [27] [28] [29]. The reaction proceeds through a tetrahedral intermediate that collapses to eliminate ethoxide ion, forming the carboxylate salt [28]. This reaction is irreversible because the carboxylic acid product is immediately deprotonated by the base, preventing the reverse reaction.

Transesterification Reactions

The ester group can undergo transesterification reactions with other alcohols in the presence of acid or base catalysts. This reactivity allows for the modification of the ester moiety to introduce different alkyl groups, which can alter the compound's solubility, stability, and biological properties .

Reduction Reactions

The ester functionality can be reduced to the corresponding primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄) . This transformation represents a useful method for converting the ester to an alcohol, which can then undergo further functionalization reactions.